molecular formula C36H42O2 B12603548 1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- CAS No. 649721-85-7

1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-

Cat. No.: B12603548
CAS No.: 649721-85-7
M. Wt: 506.7 g/mol
InChI Key: QGWIGGDTENDQCS-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene units connected by a single bond, with additional functional groups such as diethenyl and hexyloxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- typically involves multiple steps, starting from commercially available naphthalene derivatives. One common approach includes the following steps:

    Bromination: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.

    Coupling Reaction: The brominated naphthalene undergoes a coupling reaction to form 1,1’-binaphthalene.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Binaphthalene, 6,6’-diethynyl-2,2’-bis(hexyloxy)
  • 6,6’-Dibromo-1,1’-binaphthalene-2,2’-diol

Uniqueness

1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.

Properties

CAS No.

649721-85-7

Molecular Formula

C36H42O2

Molecular Weight

506.7 g/mol

IUPAC Name

6-ethenyl-1-(6-ethenyl-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene

InChI

InChI=1S/C36H42O2/c1-5-9-11-13-23-37-33-21-17-29-25-27(7-3)15-19-31(29)35(33)36-32-20-16-28(8-4)26-30(32)18-22-34(36)38-24-14-12-10-6-2/h7-8,15-22,25-26H,3-6,9-14,23-24H2,1-2H3

InChI Key

QGWIGGDTENDQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C=C)C3=C(C=CC4=C3C=CC(=C4)C=C)OCCCCCC

Origin of Product

United States

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